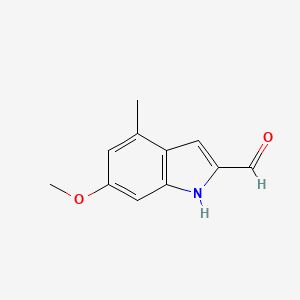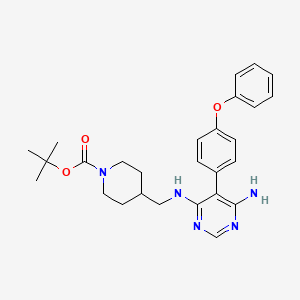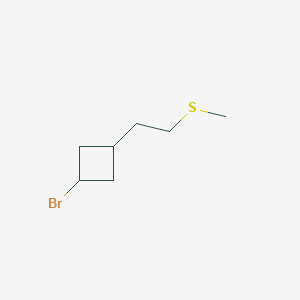
1-Bromo-3-(2-methylsulfanylethyl)cyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Cycloaddition and Dimerization : The thermal [2+2] cycloaddition products of 1-bromo-2-(9-fluorenylidene)ethylene led to the formation of bromo-analog compounds, demonstrating the reactivity of similar bromo-substituted cyclobutane derivatives in forming complex structures (Toda, Motomura, & Oshima, 1974).
Novel Addition Reactions : Research on new bridgehead-substituted 1-(arylsulfonyl)bicyclo[1.1.0]butanes showed novel addition reactions, highlighting the versatility of cyclobutane derivatives in synthetic chemistry (Gaoni, 1989).
Electrochemical Behavior : The electrochemical reduction of various 1,4-dihalobutanes, including 1-bromo analogs, at carbon cathodes in dimethylformamide revealed diverse products, suggesting potential applications in electrochemical synthesis (Pritts & Peters, 1995).
Conformational Analysis : Studies on the conformational behavior of cyclobutane derivatives, including bromo and chloro variants, provided insights into their structural dynamics, essential for understanding their reactivity in different chemical environments (Powell et al., 1988).
Applications in Synthesis and Catalysis
Formation of Complex Structures : Research on the formation of 1,2-bis(1-methyl-1,4-dihydro-4-pyridinylidene)cyclobutane through dehydrogenated intermolecular cyclization of 4-vinyl-1-methylpyridinyl radical demonstrated the potential of cyclobutane derivatives in forming complex organic structures (Muramatsu, Toyota, & Satou, 2009).
Synthesis of Spiro- and Dispirotetrahydropyrane-Diones : Cyclobutane derivatives have been used in the synthesis of various spiro- and dispirotetrahydropyrane-diones, showcasing their utility in creating novel organic compounds with potential applications in pharmaceuticals and materials science (Kirillov & Melekhin, 2009).
Photocatalysis with Flavin Derivatives : Flavin derivatives, in combination with visible light, facilitated efficient cyclobutane ring formation via [2+2] cycloadditions. This finding opens up avenues for using cyclobutane derivatives in green chemistry and sustainable photocatalytic processes (Mojr et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-bromo-3-(2-methylsulfanylethyl)cyclobutane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrS/c1-9-3-2-6-4-7(8)5-6/h6-7H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRBRMOUKVFXCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC1CC(C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[Cyano-(2,4-difluorophenyl)methyl]-2-(difluoromethoxy)benzamide](/img/structure/B2380452.png)
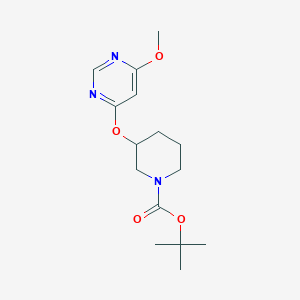
![1-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2380455.png)
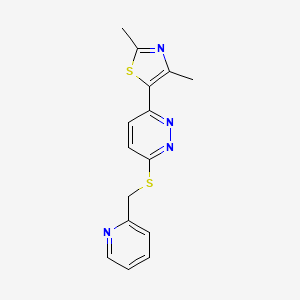
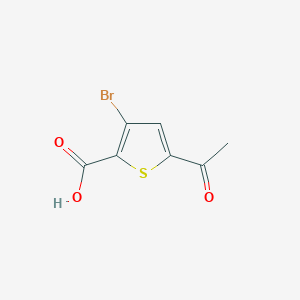
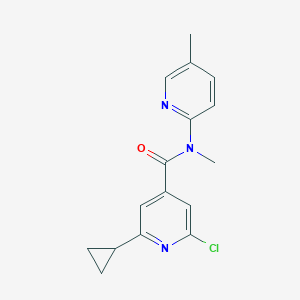
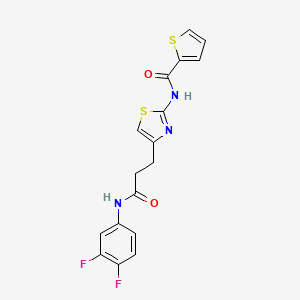

![N-(3-methylbutyl)-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide](/img/structure/B2380466.png)
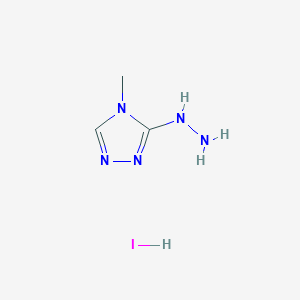

![[4-(4-Fluorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(4-methylphenyl)methanone](/img/structure/B2380472.png)
